

Unveiling (-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: (-)-12-Hydroxyjasmonic acid

Cat. No.: B15285683

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid, also known as tuberonic acid, is a naturally occurring oxylipin derived from jasmonic acid. Initially identified as a tuber-inducing factor in potato (*Solanum tuberosum*) leaves, its biological roles are now understood to extend beyond tuberization, encompassing diverse signaling pathways in plants, some of which are independent of the canonical COI1-JAZ co-receptor system. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **(-)-12-Hydroxyjasmonic acid**, offering detailed methodologies for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery and Biological Significance

The discovery of **(-)-12-Hydroxyjasmonic acid** is intrinsically linked to the study of plant development, specifically the formation of potato tubers. Researchers investigating the chemical signals responsible for tuber induction isolated this hydroxylated derivative of jasmonic acid from potato leaves. Subsequent studies have revealed its presence in various other plant species.

(-)-12-Hydroxyjasmonic acid and its glycosides are now recognized as signaling molecules that can act both in concert with and independently of the well-established jasmonate signaling

pathway involving the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This alternative signaling capacity has opened new avenues for research into the complex regulatory networks governing plant growth, development, and stress responses.

Isolation and Purification from Plant Material

The primary natural source for the isolation of **(-)-12-Hydroxyjasmonic acid** has been the leaves of *Solanum tuberosum*. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation from *Solanum tuberosum* Leaves

1. Plant Material Extraction:

- Fresh leaves of *Solanum tuberosum* are harvested and immediately frozen in liquid nitrogen to quench metabolic processes.
- The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.
- The powdered tissue is extracted with a suitable organic solvent, typically methanol or a methanol/ethyl acetate mixture, at a ratio of approximately 10 mL of solvent per gram of tissue.
- The extraction is performed at 4°C with constant stirring for several hours to ensure efficient extraction of the target compound.
- The mixture is then filtered to remove solid plant debris, and the filtrate is collected. The extraction process is often repeated to maximize the yield.

2. Solvent Partitioning:

- The crude extract is concentrated under reduced pressure to remove the organic solvent.

- The resulting aqueous residue is acidified to a pH of approximately 2.5-3.0 with an acid such as hydrochloric acid (HCl).
- The acidified aqueous phase is then subjected to liquid-liquid partitioning with a non-polar solvent like ethyl acetate. **(-)-12-Hydroxyjasmonic acid**, being a carboxylic acid, will preferentially partition into the organic phase at acidic pH. This step is repeated multiple times to ensure complete transfer of the compound.
- The combined organic phases are then washed with brine (saturated NaCl solution) to remove any remaining water and dried over anhydrous sodium sulfate (Na₂SO₄).

3. Purification by Column Chromatography:

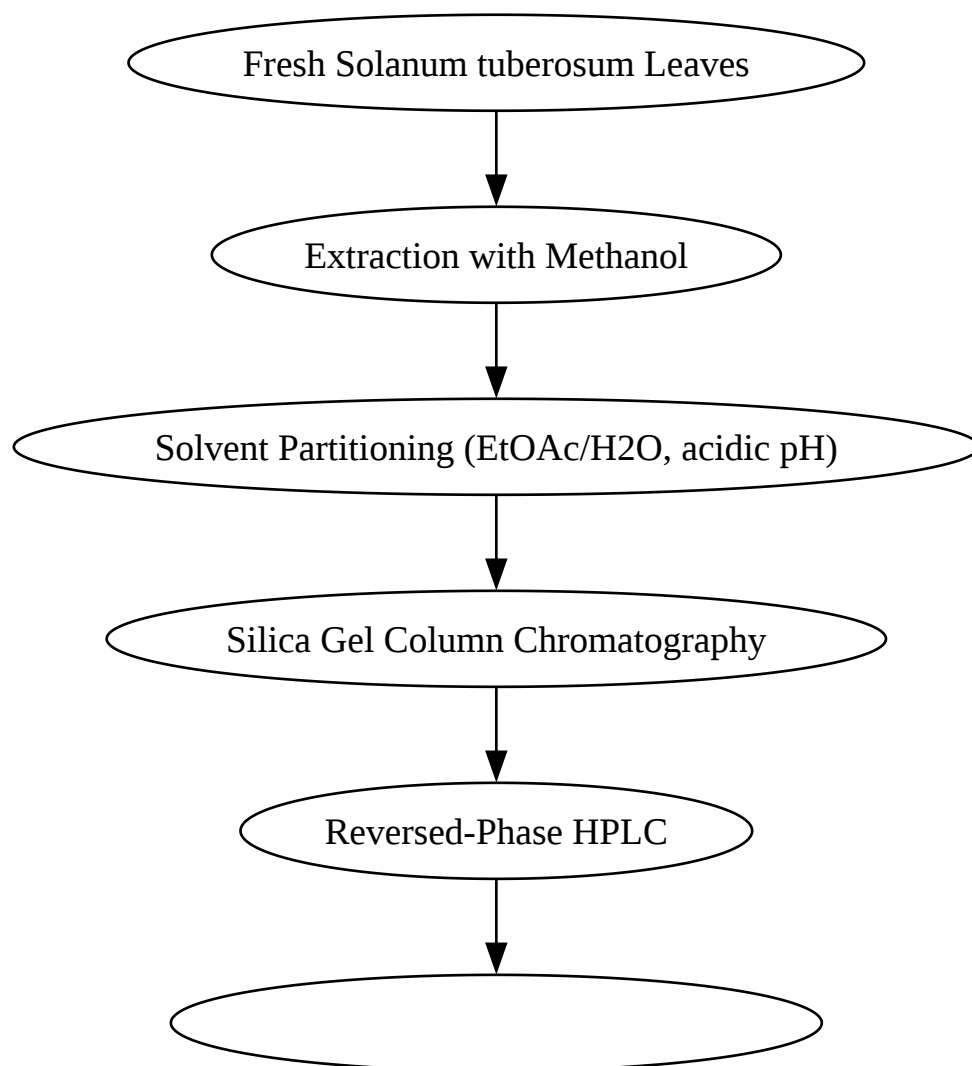
- The dried organic extract is concentrated to dryness and the residue is subjected to column chromatography for purification.
- A silica gel column is typically used as the stationary phase.
- The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **(-)-12-Hydroxyjasmonic acid**.

4. High-Performance Liquid Chromatography (HPLC) Purification:

- Fractions enriched with **(-)-12-Hydroxyjasmonic acid** from the initial column chromatography are pooled, concentrated, and further purified by preparative or semi-preparative HPLC.
- A reversed-phase C18 column is commonly employed for this purpose.
- The mobile phase typically consists of a mixture of acidified water (e.g., with 0.1% formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile. An isocratic or gradient elution can be used to achieve optimal separation.

- The elution is monitored using a UV detector, and the peak corresponding to **(-)-12-Hydroxyjasmonic acid** is collected.

Experimental Workflow for Isolation and Purification



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